REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]([CH3:12])([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7].NC(N)=[S:15].[OH-].[K+]>CCO>[SH:15][CH2:2][CH2:3][CH2:4][C:5]([CH3:12])([CH3:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After gentle heating (40-45 C.) for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding it to a stirred solution of 100 g ice, 100 mL conc. HCl, and 100 mL water
|
Type
|
EXTRACTION
|
Details
|
This aqueous layer was then extracted with 3×200 mL methylene chloride
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5% NaHCO3 (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sat. NH4Cl (300 mL), and dried over Na2SO4 overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organics were evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
SCCCC(C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.57 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |